molecular formula C15H18ClN3O4S B2483915 8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-82-7

8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2483915
CAS No.: 941970-82-7
M. Wt: 371.84
InChI Key: DTDZOCOICWIIIK-UHFFFAOYSA-N
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Description

8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the chlorobenzenesulfonyl group and the triazaspirodecane core makes it an interesting subject for research in medicinal chemistry and other scientific domains.

Preparation Methods

The synthesis of 8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the triazaspirodecane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the chlorobenzenesulfonyl group: This step typically involves the reaction of the spirocyclic intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

    Final modifications: Additional steps may be required to introduce the ethyl group and complete the synthesis of the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to achieve high yields and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The chlorobenzenesulfonyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include other spirocyclic compounds with sulfonyl groups. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorobenzenesulfonyl group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

8-(2-chlorophenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S/c1-2-19-13(20)15(17-14(19)21)7-9-18(10-8-15)24(22,23)12-6-4-3-5-11(12)16/h3-6H,2,7-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDZOCOICWIIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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